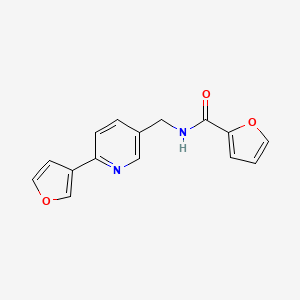

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves various techniques. For instance, a Diels–Alder reaction was used in the synthesis of a related compound, where the key intermediate reacted with Benzyl 1,2,3-triazine-5-carboxylate to form the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Scientific Research Applications

Medicinal Chemistry: Analgesic and Anti-inflammatory Applications

The furan-based amide derivative, such as N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide, has shown potential in medicinal chemistry, particularly for its analgesic and anti-inflammatory activities. Computational methods and molecular docking studies have explored these properties, indicating its usefulness in designing drugs for pain relief and reducing inflammation .

Antimicrobial Activity

Amide compounds, including furan derivatives, have been recognized for their antimicrobial properties. They have been exploited for their in vitro antimicrobial activities, which makes them candidates for developing new antibacterial agents .

Anti-tubercular Agents

Substituted-N-(6-(pyridin-3-yl)benzamide derivatives, which are structurally related to N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide, have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, suggesting the potential of furan-based amides in treating tuberculosis .

Antiviral Agents

Furan carboxamide derivatives have shown micromolar potency against viruses, such as the H5N1 virus. This indicates that compounds like N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide could be explored as antiviral agents .

Neuroprotective Agents

Amide derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer’s. Their ability to interact with biological targets relevant to Alzheimer’s disease makes them promising candidates for the development of neuroprotective drugs .

Channel Blockers

Furfuramides, which are related to furan carboxamides, have been reported as potent, voltage-dependent blockers of human Nav1.8 channels. This suggests that N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide could be useful in modulating ion channels, which is important in pain signaling and other neurological functions .

Anti-inflammatory Agents for Respiratory Diseases

Compounds with furan moieties have been associated with anti-inflammatory activities, which could be beneficial in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), by targeting leukotriene D4-receptors .

Sustainable Chemicals in Industry

Furans and their derivatives have a wide range of applications in industries such as textiles, paints, coatings, energy, polymers, plastics, and more. They are considered sustainable chemicals with the potential to replace petroleum-derived chemicals, contributing to “green” chemistry initiatives .

properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(14-2-1-6-20-14)17-9-11-3-4-13(16-8-11)12-5-7-19-10-12/h1-8,10H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYKFLFBTHHUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2936786.png)

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936790.png)

![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B2936791.png)

![4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936792.png)

![benzo[d]thiazol-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2936793.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2936795.png)

![2-(ethyl(4-((4-fluorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2936796.png)

![2-Bicyclo[3.1.0]hexanylmethanamine;hydrochloride](/img/structure/B2936797.png)

![2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide](/img/structure/B2936798.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2936807.png)

![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2936808.png)